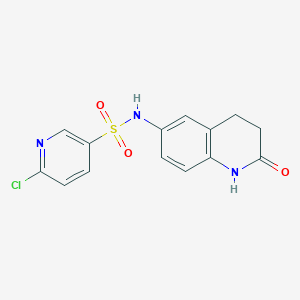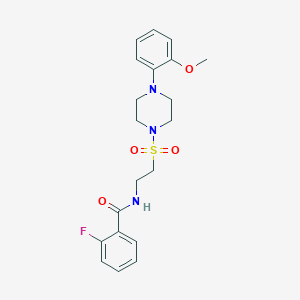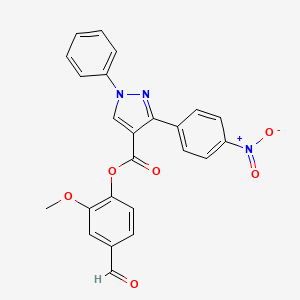![molecular formula C13H21BrCl2N2 B2661931 [1-(3-Bromobenzyl)piperidin-4-yl]methanamine dihydrochloride CAS No. 1286274-41-6](/img/structure/B2661931.png)
[1-(3-Bromobenzyl)piperidin-4-yl]methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[1-(3-Bromobenzyl)piperidin-4-yl]methanamine dihydrochloride” is a chemical compound with the CAS Number: 1286274-41-6. It has a molecular weight of 356.13 . The compound is used in scientific research and has diverse applications, ranging from medicinal chemistry to neuroscience studies, due to its unique properties and potential therapeutic effects.
Molecular Structure Analysis
The InChI code for this compound is1S/C13H19BrN2.2ClH/c14-13-3-1-2-12(8-13)10-16-6-4-11(9-15)5-7-16;;/h1-3,8,11H,4-7,9-10,15H2;2*1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them. Physical And Chemical Properties Analysis
The compound has a molecular weight of 356.13 . The InChI code provides information about its molecular structure . Unfortunately, specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.Applications De Recherche Scientifique
Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. It serves as a fundamental building block for constructing various drugs due to its versatile reactivity and biological relevance. Let’s explore its applications in more detail.
Synthesis of Piperidines
The synthesis of substituted piperidines is a critical task in organic chemistry. Researchers have developed numerous methods for their efficient preparation. Notably, recent advances include intra- and intermolecular reactions leading to various piperidine derivatives:
Pharmaceutical Applications
Piperidine derivatives are present in more than twenty classes of pharmaceuticals and natural alkaloids. Let’s explore some specific applications:
Antipsychotic Agents: Certain piperidine-based compounds act as antipsychotic agents by modulating neurotransmitter receptors. They play a crucial role in managing conditions like schizophrenia and bipolar disorder.
Analgesics and Anesthetics: Piperidines contribute to pain management by acting as analgesics or local anesthetics. Their use in controlling acute and chronic pain is well-established.
Antiarrhythmic Drugs: Spiropiperidines have been investigated for their potential as antiarrhythmic agents. They may help regulate abnormal heart rhythms.
Antimalarial Compounds: Researchers have explored structurally simple 1,4-disubstituted piperidines as potential antimalarial agents. These compounds offer a novel approach to combating drug-resistant malaria .
Other Applications:Biological Evaluation
Scientists continually evaluate the biological activity of piperidine-containing compounds. This involves testing their efficacy, toxicity, and pharmacokinetics. By understanding their interactions with biological targets, researchers identify potential drug candidates.
Conclusion
Safety and Hazards
Propriétés
IUPAC Name |
[1-[(3-bromophenyl)methyl]piperidin-4-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2.2ClH/c14-13-3-1-2-12(8-13)10-16-6-4-11(9-15)5-7-16;;/h1-3,8,11H,4-7,9-10,15H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMVXNGILWJFKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=CC(=CC=C2)Br.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrCl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2661849.png)
![(6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone](/img/structure/B2661852.png)
![2,6-difluoro-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)benzamide](/img/structure/B2661854.png)

![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2661858.png)
![2-(3,4-dimethoxyphenyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2661859.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B2661860.png)


![N-[(5-methylbenzotriazol-1-yl)methyl]-N-octyloctan-1-amine](/img/structure/B2661867.png)



